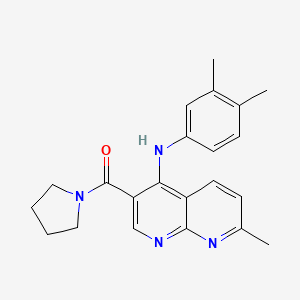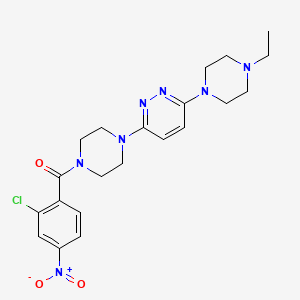![molecular formula C17H19ClN4O2 B2890476 N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2097915-24-5](/img/structure/B2890476.png)
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derivatives, including those related to the compound , have been studied for their antidepressant activity. Certain compounds with specific substitutions exhibited notable antidepressant activity in tests like the elevated plus maze and passive avoidance test in mice. These findings suggest the potential of these compounds as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Activity : Pyridothienopyrimidines and Pyridothienotriazines, structurally related to the compound , have shown effectiveness in antimicrobial activities. The synthesis and evaluation of these compounds point towards their potential use as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Polymer and Material Science
Aromatic Polyamides : The synthesis of aromatic polyamides using derivatives of pyridine and pyrimidin demonstrates the utility of these compounds in material science. These polyamides have shown enhanced thermal stability and solubility, making them suitable for various industrial applications (Choi & Jung, 2004).
Polymer Synthesis : The compound and its derivatives have been used in synthesizing new polymers with specific properties, such as improved thermal stability and solubility in polar solvents. This highlights their importance in the field of polymer chemistry (Faghihi & Mozaffari, 2008).
Drug Design and Antitumor Activity
Cancer Treatment : Some derivatives have been explored for their potential in cancer treatment. The synthesis and biological evaluation of these compounds have shown promising results in antitumor activities, pointing towards their application in developing new anticancer drugs (Rahmouni et al., 2016).
Histone Deacetylase Inhibition : Derivatives of the compound have been identified as selective small molecule histone deacetylase (HDAC) inhibitors, showing potential in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-9-16(20-12(2)19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYREWVDSNPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)




![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)